molecular formula C25H40O4 B12286580 7b-Hydroxy-3-oxo-5b-cholan-24-oate

7b-Hydroxy-3-oxo-5b-cholan-24-oate

Cat. No.: B12286580
M. Wt: 404.6 g/mol
InChI Key: XHRLTYUHWGHDCJ-JFRFJXPMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7beta-Hydroxy-3-ketocholanoate typically involves the esterification of 7beta-Hydroxy-3-ketocholanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for Methyl 7beta-Hydroxy-3-ketocholanoate are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product would then be purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 7beta-Hydroxy-3-ketocholanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7beta-Hydroxy-3-ketocholanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7beta-Hydroxy-3-ketocholanoate involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The compound can modulate the activity of enzymes such as cholesterol 7alpha-hydroxylase, which is crucial for bile acid synthesis. It can also interact with nuclear receptors like the farnesoid X receptor (FXR), influencing gene expression related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7beta-Hydroxy-3-ketocholanoate is unique due to its specific hydroxylation and esterification, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research applications .

Properties

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23+,24+,25-/m1/s1

InChI Key

XHRLTYUHWGHDCJ-JFRFJXPMSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

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